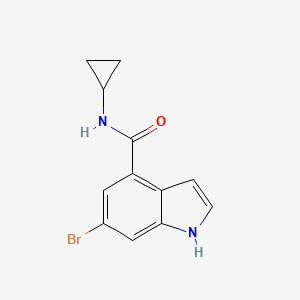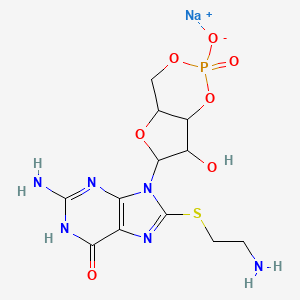
Cyclopropyl(4,4-difluorocyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(4,4-difluorocyclohexyl)methanol is an organic compound with the molecular formula C10H16F2O It is a fluorinated derivative of cyclohexylmethanol, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and a cyclopropyl group at the methanol carbon
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can be synthesized through a multi-step process. One common method involves the reduction of 4,4-difluorocyclohexanone with a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting 4,4-difluorocyclohexanol is then subjected to further reactions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4,4-difluorocyclohexanone, while substitution reactions could produce a variety of derivatives with different functional groups.
科学研究应用
Cyclopropyl(4,4-difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in understanding the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclopropyl(4,4-difluorocyclohexyl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
4,4-Difluorocyclohexanemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclohexylmethanol: Does not contain fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorocyclohexanol: Similar structure but lacks the methanol group.
Uniqueness
Cyclopropyl(4,4-difluorocyclohexyl)methanol is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C10H16F2O |
|---|---|
分子量 |
190.23 g/mol |
IUPAC 名称 |
cyclopropyl-(4,4-difluorocyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2 |
InChI 键 |
GZYPCBAPONJFFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2CCC(CC2)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)









![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)
